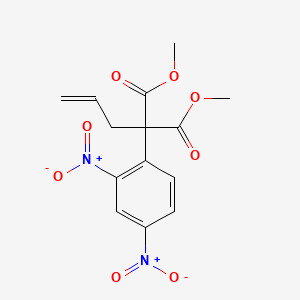

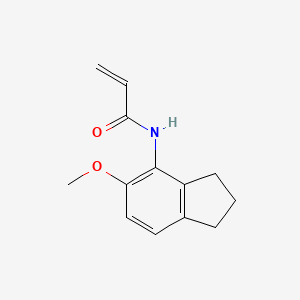

![molecular formula C6H6ClN5 B2662451 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine CAS No. 53085-52-2](/img/structure/B2662451.png)

6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine

Vue d'ensemble

Description

6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine is a chemical compound with the InChI code 1S/C5H4ClN5/c6-4-1-3(7)5-9-8-2-11(5)10-4/h1-2H,7H2 . It is stored at a temperature of 4°C and protected from light .

Molecular Structure Analysis

The molecular structure of this compound is defined by its InChI code 1S/C5H4ClN5/c6-4-1-3(7)5-9-8-2-11(5)10-4/h1-2H,7H2 . This indicates that the compound has a triazolo[4,3-b]pyridazine core with a chlorine atom at the 6th position and a methyl group at the 3rd position .Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 168.59 . The compound is stored at temperatures between 2-8°C in an inert atmosphere .Applications De Recherche Scientifique

Synthesis and Chemical Properties

6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine, as part of the pyridazine derivatives, has been the subject of various synthetic studies. A noteworthy study by Peet (1984) describes the synthesis of triazolo-pyridazine derivatives, highlighting their potential in further chemical transformations (Peet, 1984). Another study by Sallam et al. (2021) delves into the synthesis, crystal structure characterization, and Density Functional Theory (DFT) calculations of similar compounds, emphasizing their biological relevance, including anti-tumor and anti-inflammatory properties (Sallam et al., 2021).

Pharmaceutical Importance

Pyridazine analogs, including this compound, have shown significant importance in medicinal chemistry. A study by Sallam et al. (2021) discusses the synthesis of these compounds and their potential pharmaceutical applications, supported by spectroscopic techniques and X-ray diffraction analysis (Sallam et al., 2021). Additionally, Bindu et al. (2019) explored the synthesis of triazolo-pyridazine derivatives as potential anti-diabetic drugs, focusing on their Dipeptidyl peptidase-4 (DPP-4) inhibition potential (Bindu et al., 2019).

Nucleophilic Substitution Reactions and Molecular Aggregation

Katrusiak and Katrusiak (2010) studied the nucleophilic substitution reactions and molecular aggregation of triazolopyridazine derivatives, offering insights into their lipophilicity and intermolecular interactions (Katrusiak & Katrusiak, 2010). This type of research helps in understanding the chemical behavior and potential applications of these compounds in various fields.

Hypotension and Heart Rate Activity

Investigating the biological activities of triazolopyridazine derivatives, Katrusiak et al. (2001) found that certain tetra- and triazolopyridazines showed a positive effect in lowering blood pressure without affecting heart rate in animal models (Katrusiak et al., 2001). This indicates the potential of these compounds in the development of cardiovascular drugs.

Safety and Hazards

Orientations Futures

The triazolothiadiazine nucleus, which is part of the structure of 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine, has been the focus of many studies due to its wide range of applications as synthetic intermediates and promising pharmaceuticals . Future research may focus on the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[4,3-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

Propriétés

IUPAC Name |

6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN5/c1-3-9-10-6-4(8)2-5(7)11-12(3)6/h2H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQWAJPMHCHEBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53085-52-2 | |

| Record name | 6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

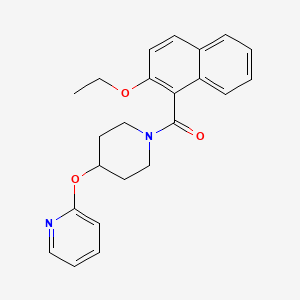

![N-[cyano(2-fluorophenyl)methyl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B2662368.png)

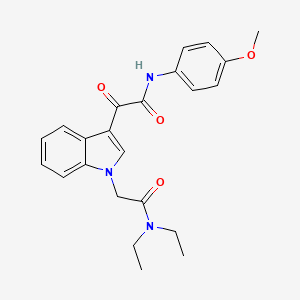

![{2-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride](/img/structure/B2662374.png)

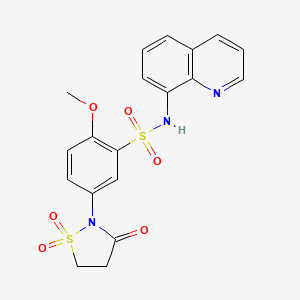

![Ethyl 1-((3-bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2662379.png)

![1-(4-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2662381.png)

![N-(3-(benzylsulfonyl)-1,2,4-thiadiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2662382.png)

![4-(2-isopropyl-1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2662385.png)

![[2-({4-[(4-Methoxyphenyl)amino]pteridin-2-yl}amino)ethyl]dimethylamine](/img/structure/B2662386.png)

![Ethyl 4-[2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2662390.png)

![2-(4-benzofuro[3,2-d]pyrimidinylthio)-N-(3-methylphenyl)acetamide](/img/structure/B2662391.png)